molecular formula C8H8N2O B1367276 3-Ethoxyisonicotinonitrile

3-Ethoxyisonicotinonitrile

Cat. No. B1367276
M. Wt: 148.16 g/mol
InChI Key: RCGBFDXSJLKYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyisonicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxyisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxyisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethoxyisonicotinonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethoxypyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2H2,1H3

InChI Key

RCGBFDXSJLKYNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of sodium metal (1.4 g, 0.06 mol) and ethanol (10 ml) was stirred until all of the sodium metal had dissolved and the solvent was removed in vacuo. The residue was placed under argon, and DMF (50 ml), followed by 3-chloro-4-cyanopyridine (6.95 g, 0.05 mol) were added at 5° C. The mixture was warmed to room temperature and stirred for 24 hours. The solvent was removed in vacuo and the residue was treated with dichloromethane and filtered. The filtrate was removed in vacuo, the residue was treated with water and a solid was collected by filtration to afford 4.6 g (62%) of 3-ethoxy-4-cyanopyridine as a tan solid, m.p. 56°-57° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium ethoxide (53 mg, 0.74 mmol) was added to a 0° C. solution of 3-chloro-4-cyanopyridine (100 mg, 0.72 mmol) in DMF (1 mL). The mixture was stirred at 0° C. for 30 min and at rt for 2 h, then the mixture was concentrated in vacuo. To the residue Et2O was added, and the salts were filtered off. The filtrate was concentrated in vacuo to yield the title compound as a white solid. LC-MS A: tR=0.67 min; [M(35Cl)+H]+=149.06.
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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